[Benzyl(phenylsulfonyl)amino]acetic acid
Description
Contextualization within Amine and Sulfonamide Chemistry
[Benzyl(phenylsulfonyl)amino]acetic acid, with the chemical formula C₁₅H₁₅NO₄S, integrates key functional groups that define its chemical behavior. It is characterized by a secondary amine, a benzyl (B1604629) group, a phenylsulfonyl group, and a carboxylic acid moiety. The presence of the sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) is a defining feature, placing it within the broad class of sulfonamides. These are known for their diverse applications, including in medicinal chemistry. The molecule also incorporates an N-benzylglycine framework, a derivative of the simplest amino acid, glycine (B1666218). chemscene.comchemspider.com
The structural amalgamation of an amino acid derivative with a phenylsulfonyl group results in a molecule with a unique combination of properties. The acidic proton of the carboxylic acid and the potential for hydrogen bonding via the sulfonamide oxygen atoms and the amino group influence its intermolecular interactions and reactivity.
Significance as a Privileged Scaffold or Building Block in Organic Synthesis
In the field of organic synthesis, this compound and its close analogs are valued as versatile building blocks. The term "privileged scaffold" is often applied to molecular frameworks that can be readily modified to interact with a variety of biological targets. While research on this specific molecule is ongoing, related phenylsulfonyl acetic acid derivatives have been identified as privileged scaffolds in the development of new therapeutic agents. nih.govresearchgate.net
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The carboxylic acid can be converted into esters, amides, or other derivatives, while the N-H bond of the sulfonamide can potentially undergo further substitution. This adaptability makes it a valuable precursor for creating more complex molecules. For instance, N-protected glycine derivatives, such as Fmoc-N-benzylglycine, are fundamental in peptide synthesis, highlighting the importance of the core N-benzylglycine structure in constructing larger biomolecules. chemimpex.com
Overview of Research Trajectories Pertaining to the Compound
Current research involving this compound and its structural motifs is primarily concentrated in the area of medicinal chemistry and drug discovery. The phenylsulfonyl acetic acid moiety has been a key component in the design of agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govresearchgate.net Studies have shown that derivatives of phenylsulfonyl acetic acid can modulate the activity of this receptor, leading to improved glucose tolerance. nih.govresearchgate.net
Furthermore, the N-benzylglycine portion of the molecule is a common feature in the development of peptide-based therapeutics. chemimpex.com The incorporation of such modified amino acids can enhance the stability and biological activity of peptides. Research in this area focuses on creating novel peptide sequences with potential applications in fields such as oncology and immunology. chemimpex.com The synthetic accessibility and the established role of its core structures in bioactive compounds suggest that this compound will continue to be an area of interest for the synthesis of new chemical entities with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-16(11-13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKRXCSEKNQVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of [Benzyl(phenylsulfonyl)amino]acetic Acid
The most logical and commonly inferred synthetic approach for this compound involves a two-step process. This strategy provides a reliable pathway to the target molecule by building the molecular scaffold in a sequential and controlled manner.
The principal synthetic route involves two key transformations:
Sulfonamide Formation: The initial step is the reaction of a glycine (B1666218) derivative, typically an ester such as glycine ethyl ester, with benzenesulfonyl chloride. This reaction forms the N-phenylsulfonylglycine ester. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
N-Benzylation: The second step is the N-alkylation of the newly formed sulfonamide with a benzyl (B1604629) halide, most commonly benzyl bromide. This step requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic for the subsequent attack on the benzyl halide. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.
Table 1: Primary Synthetic Route for this compound
| Step | Reaction | Key Reagents | Typical Solvents | General Conditions |
|---|---|---|---|---|
| 1 | Sulfonamide Formation | Glycine ethyl ester, Benzenesulfonyl chloride, Base (e.g., Pyridine, Triethylamine) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature |
| 2 | N-Benzylation | N-Phenylsulfonylglycine ester, Benzyl bromide, Base (e.g., K₂CO₃, NaOH) | Acetonitrile (B52724), Dimethylformamide (DMF) | Room temperature to elevated temperatures |
Choice of Base: The selection of the base for the N-alkylation is crucial. Strong bases such as sodium hydride (NaH) can effectively deprotonate the sulfonamide but may introduce handling difficulties and side reactions. Milder bases like potassium carbonate (K₂CO₃) are often preferred, providing a good balance between reactivity and selectivity. acs.org
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are commonly employed as they can dissolve the sulfonamide salt and facilitate the nucleophilic substitution reaction.
Temperature Control: The reaction temperature can significantly influence the rate of benzylation. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Optimization studies typically involve screening a range of temperatures to find the optimal balance. researchgate.net
Phase-Transfer Catalysis (PTC): To improve the efficiency of the N-alkylation, especially in a biphasic system (e.g., solid-liquid), a phase-transfer catalyst can be employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), can shuttle the sulfonamide anion from the solid or aqueous phase to the organic phase where the reaction with benzyl halide occurs. This technique can lead to higher yields and milder reaction conditions. researchgate.netnih.govtandfonline.comphasetransfer.com
Table 2: Optimization Strategies for N-Benzylation
| Strategy | Reagent/Condition | Rationale | Potential Outcome |
|---|---|---|---|
| Base Selection | Potassium Carbonate (K₂CO₃) | Mild, effective base for sulfonamide deprotonation. | Good yields with minimal side products. acs.org |
| Sodium Hydroxide (NaOH) | Stronger base, can accelerate reaction. | Faster reaction times, potential for side reactions. | |
| Solvent Choice | Tetrahydrofuran (THF) | Good solvent for many organic reactions. | Effective for the benzylation of sulfonamides. acs.org |
| Dimethylformamide (DMF) | Polar aprotic solvent, enhances SN2 reactions. | Increased reaction rates. |
| Catalysis | Phase-Transfer Catalyst (e.g., TBAB) | Facilitates transport of the nucleophile in biphasic systems. | Improved yields and milder conditions. researchgate.netnih.gov |
Exploration of Alternative Precursors and Starting Materials
While the primary route is the most direct, alternative synthetic strategies using different starting materials can be envisaged. These alternative pathways may offer advantages in terms of precursor availability or the potential for a more convergent synthesis.
Route A (Primary): Glycine ester -> N-Phenylsulfonylglycine ester -> this compound ester
Route B (Alternative): Benzylamine -> N-Benzylglycine ester -> this compound ester
Route C (Alternative): Benzylamine + Glyoxylic acid -> N-Benzylglycine -> this compound
Table 3: Comparison of Potential Synthetic Routes
| Route | Starting Material 1 | Starting Material 2 | Key Transformation |
|---|---|---|---|
| A | Glycine ethyl ester | Benzenesulfonyl chloride | Sulfonamide formation followed by N-benzylation |
| B | Benzylamine | Ethyl bromoacetate | N-alkylation followed by sulfonylation |
| C | Benzylamine | Glyoxylic acid | Reductive amination followed by sulfonylation |
Green Chemistry Approaches in Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of safer solvents, catalytic methods, and energy-efficient processes.
Greener Solvents: Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with more environmentally friendly alternatives. For instance, propylene (B89431) carbonate has been shown to be an effective green polar aprotic solvent for peptide synthesis and related reactions. orientjchem.orgresearchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach. tandfonline.com
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it can reduce the amount of reagents needed and lower the activation energy of the reaction. As mentioned, phase-transfer catalysis is a valuable tool. phasetransfer.com Furthermore, research into using alcohols as alkylating agents via hydrogen-borrowing catalysis, often employing transition metal catalysts, is an active area of green chemistry that could be applicable here, using benzyl alcohol instead of benzyl halide. acs.orgrsc.orgresearchgate.netthalesnano.com
Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. This has been successfully applied to various organic syntheses, including N-alkylation and acylation reactions. researchgate.netrsc.org
Table 4: Green Chemistry Approaches
| Green Approach | Principle | Application to Synthesis |
|---|---|---|
| Alternative Solvents | Use of safer solvents | Replacing DMF with propylene carbonate or water. orientjchem.orgrsc.org |
| Solvent-Free Reactions | Waste prevention | Performing N-alkylation without a solvent. tandfonline.com |
| Catalysis | Increase reaction efficiency | Employing phase-transfer catalysts or transition metal catalysts. acs.orgresearchgate.net |
| Alternative Reagents | Atom economy | Using benzyl alcohol in place of benzyl bromide. thalesnano.com |
| Energy Efficiency | Use of renewable energy | Employing microwave irradiation to reduce reaction time. rsc.org |
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a wide array of chemical transformations, primarily through nucleophilic acyl substitution. These reactions allow for the introduction of diverse functionalities, altering the molecule's steric and electronic properties.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer-Speier esterification, involving reaction with an alcohol (e.g., benzyl (B1604629) alcohol) under acidic catalysis, is a common approach. nist.govwikipedia.org To drive the reaction equilibrium forward, water is typically removed azeotropically.
Amide Bond Formation: Coupling of the carboxylic acid with primary or secondary amines to form amides is a fundamental transformation. This is often achieved by first activating the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and epimerization. researchgate.netnih.gov Alternatively, direct amide synthesis can be performed under specific conditions, such as high temperatures (hydrothermal conditions), which can facilitate the condensation of a carboxylic acid and an amine. sci-hub.senih.gov
Acyl Chloride Formation: For highly reactive intermediates, the carboxylic acid can be converted into an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. google.comyoutube.com The resulting acyl chloride is a highly electrophilic species that readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to yield esters, amides, and thioesters, respectively. The use of a catalyst, often DMF, is common with thionyl chloride or phosgene (B1210022) to increase the reaction rate. youtube.com
Table 1: Key Transformations of the Carboxylic Acid Moiety
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Esterification | R'-OH, H⁺ catalyst, heat | [Benzyl(phenylsulfonyl)amino]acetate ester |
| Amide Formation | R'R''NH, DCC/HOBt or WSCI/HOBt | N',N'-Disubstituted-2-{[benzyl(phenylsulfonyl)amino]}acetamide |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, heat | [Benzyl(phenylsulfonyl)amino]acetyl chloride |
Reactions Involving the Sulfonamide Linkage
The sulfonamide linkage (C-N-S) is known for its general stability, which is a key feature in many of its applications, particularly in pharmaceuticals. researchgate.netnih.gov However, under specific chemical conditions, both the N-S bond and the adjacent N-C(benzyl) bond can be cleaved.
N-S Bond Cleavage: The nitrogen-sulfur bond in sulfonamides is generally resistant to hydrolysis under neutral and alkaline conditions. researchgate.net However, under strongly acidic conditions, hydrolysis can occur, though it is often slow. researchgate.netnih.gov Reductive cleavage provides a more common method for deprotection. Reagents such as samarium iodide, or electrochemical reduction can cleave the N-S bond to release the secondary amine.
N-C(benzyl) Bond Cleavage: The benzyl group attached to the sulfonamide nitrogen can be removed under various conditions. Catalytic hydrogenolysis is a standard method, where hydrogen gas and a palladium-on-carbon catalyst (Pd/C) are used to cleave the N-benzyl bond, yielding the N-unsubstituted sulfonamide. rsc.orggoogle.com Oxidative methods can also be employed. Furthermore, certain Lewis acids, such as Bi(OTf)₃, have been shown to catalytically cleave N-benzyl bonds, particularly on activated benzyl groups like p-methoxybenzyl (PMB). nih.govacs.org Metal-free reductive cleavage using photoactivated electron transfer has also been reported as a method to selectively cleave the N-benzyl bond. nih.gov
Table 2: Cleavage Reactions of the Sulfonamide Moiety
| Bond Cleaved | Reaction Type | Reagents & Conditions | Resulting Amine |
|---|---|---|---|
| N-C(benzyl) | Catalytic Hydrogenolysis | H₂, Pd/C | Phenylsulfonylaminoacetic acid |
| N-C(benzyl) | Lewis Acid Catalysis | Bi(OTf)₃, heat | Phenylsulfonylaminoacetic acid |
| N-S | Reductive Cleavage | SmI₂, or electrochemical reduction | Benzylaminoacetic acid |
Modifications and Substitutions on the Benzyl and Phenylsulfonyl Moieties
The two aromatic rings offer further sites for derivatization, allowing fine-tuning of the molecule's properties.
Reactions on the Benzyl Moiety:
Benzylic Functionalization: The methylene (B1212753) (CH₂) group of the benzyl substituent is activated for various reactions due to the stability of the resulting benzylic radical or ions. Oxidation of this position can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) to form a carbonyl, or more selectively with systems like K₂S₂O₈. beilstein-journals.org Copper-catalyzed methods using reagents like N-fluorobenzenesulfonimide (NFSI) can also be used to introduce nitrogen or fluorine at the benzylic position. nih.gov
Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. However, directing effects from the rest of the molecule must be considered.
Hydrogenation: As mentioned previously, the benzyl group can be completely removed via catalytic hydrogenation. rsc.org
Reactions on the Phenylsulfonyl Moiety:
Electrophilic Aromatic Substitution: The phenylsulfonyl group is strongly deactivating and a meta-director for electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. numberanalytics.com Reactions like nitration or halogenation would require harsh conditions, and the substituent would be directed to the meta-position relative to the sulfonyl group.
Palladium-Catalyzed Cross-Coupling: More versatile substitution patterns can be achieved through modern cross-coupling strategies. For instance, if the phenylsulfonyl moiety is constructed from a pre-functionalized arylboronic acid, a wide variety of substituents can be incorporated. Palladium-catalyzed methods allow for the synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with the amine to form the desired substituted sulfonamide. mit.edu This approach offers superior regiochemical control compared to direct electrophilic substitution. nih.gov
Stereochemical Control in Derivatization Reactions
The parent molecule, [Benzyl(phenylsulfonyl)amino]acetic acid, is achiral. However, many of its applications, particularly in a biological context, may require enantiomerically pure derivatives. Stereochemical control becomes critical when reactions introduce a new chiral center or when modifying a molecule that is already part of a chiral assembly (e.g., a peptide).
Since the core is a derivative of glycine (B1666218), which is achiral, introducing stereochemistry often involves reactions at the α-carbon. While direct C-H activation at this position is challenging, asymmetric synthesis approaches starting from different precursors are common for producing chiral α-amino acid derivatives.
One powerful strategy involves the use of chiral auxiliaries. For instance, N-sulfinyl imines, such as Ellman's auxiliary (tert-butanesulfinamide), are widely used for the asymmetric synthesis of α-amino acids. nih.govrsc.orgiisc.ac.in Reaction of a chiral N-sulfinylimino ester with a nucleophile proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to yield the chiral amine. nih.gov
Another approach employs chiral metal complexes as catalysts. Chiral Ni(II) complexes of Schiff bases, for example, have been used to direct the alkylation of glycine equivalents, leading to the synthesis of non-proteinogenic α-amino acids with high enantiomeric excess. nih.gov Similarly, catalytic asymmetric aza-Henry reactions or photoredox-mediated processes using chiral catalysts can provide access to functionalized, unnatural α-amino acids. rsc.orgorgsyn.org When the target is a dipeptide or a more complex structure, maintaining the stereochemical integrity of existing chiral centers during coupling reactions is paramount. The use of specific coupling reagents and non-racemizing conditions is essential. orgsyn.org
Table 3: Strategies for Stereochemical Control
| Approach | Method | Key Feature |
|---|---|---|
| Chiral Auxiliary | Use of N-sulfinyl imines (e.g., Ellman's auxiliary) | Diastereoselective addition of nucleophiles to the imine C=N bond. nih.gov |
| Asymmetric Catalysis | Chiral Ni(II) Schiff base complexes | Enantioselective alkylation of a glycine template. nih.gov |
| Asymmetric Catalysis | Photoredox catalysis with a chiral catalyst | Generation of radicals that add to a chiral acceptor. rsc.org |
| Substrate Control | Diastereoselective cycloaddition reactions | Use of a chiral dipolarophile or dipole precursor. |
Structure Activity Relationship Sar and Structural Modification Studies
Design and Synthesis of [Benzyl(phenylsulfonyl)amino]acetic Acid Derivatives
The design of derivatives of this compound is centered on modifying its core components: the benzyl (B1604629) ring, the phenylsulfonyl ring, and the acetic acid backbone. The synthetic strategy for these compounds generally involves standard peptide and sulfonamide chemistry. A common approach is the N-alkylation of a primary sulfonamide or the N-sulfonylation of a secondary amine.
A plausible synthetic route to the parent compound, this compound, involves the reaction of an N-benzylglycine ester with benzenesulfonyl chloride in the presence of a base, followed by hydrolysis of the ester. To create a library of derivatives, this can be varied by using substituted N-benzylglycine precursors or substituted benzenesulfonyl chlorides.
Alternative strategies have been employed for analogous structures. For instance, the synthesis of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives has been achieved through a multi-step Schotten-Baumann reaction. This process begins with the reaction of chloroacetic acid with a primary aromatic amine, followed by conversion to an acid chloride with thionyl chloride, and subsequent reaction with another primary aromatic amine to form the final acetamide derivative ijper.org. Another established method is the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds, or the direct reaction of an amine with a sulfonyl chloride to furnish a sulfonamide nih.gov. Reductive amination, reacting an amine with a benzaldehyde and reducing the intermediate imine with a reagent like sodium borohydride, is a common method for introducing N-benzyl groups nih.gov. These established synthetic protocols provide a versatile toolkit for generating a wide array of derivatives for SAR studies.
Correlation Between Structural Modifications and Modulatory Activity on Biological Targets (e.g., Enzyme Inhibition Mechanisms)
The sulfonamide group is a well-established pharmacophore known to target various enzymes, particularly metalloenzymes like carbonic anhydrases and cyclooxygenases. The this compound scaffold is therefore a promising starting point for designing enzyme inhibitors.
Studies on related N-(phenylsulfonyl)amino acids have shown potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The introduction of further substituents on the phenylsulfonyl ring can dramatically enhance this activity. For example, a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids were found to be significantly more potent ALR2 inhibitors than their simpler N-(phenylsulfonyl)amino acid counterparts nih.gov. This suggests that the added benzoylamino group engages in additional favorable interactions within the enzyme's active site, potentially binding to multiple sites to increase affinity nih.gov.
Similarly, derivatives of phenoxy acetic acid have been designed as highly selective and potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation nih.gov. The acetic acid moiety is crucial for mimicking the substrate, arachidonic acid, while the aromatic sulfonamide portion can confer selectivity and potency. Molecular modeling of these compounds indicates that the sulfonamide group often interacts with key residues in the active site, while the rest of the molecule occupies hydrophobic pockets.
The data below, drawn from studies on analogous structures, illustrates how modifications can modulate enzyme inhibition.
| Compound Series | Target Enzyme | Key Structural Modification | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| Phenoxy Acetic Acid Derivatives | COX-2 | Addition of various substituted hydrazide moieties | 0.06–0.09 µM (IC₅₀) | nih.gov |
| N-Sulfonylamino Acids | Aldose Reductase (ALR2) | Addition of 4-benzoylamino group to phenylsulfonyl ring | Significantly increased potency over parent compound | nih.gov |
| Triazinyl-benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | Conjugation with amino acids having non-polar side chains | 7.5–9.6 nM (Kᵢ) | nih.gov |
The mechanism of inhibition for sulfonamide-based compounds often involves the sulfonamide moiety coordinating to a metal ion cofactor (e.g., Zn²⁺ in carbonic anhydrase) within the enzyme's active site, mimicking a transition state or substrate nih.gov. The benzyl and phenyl groups of the core scaffold can then form hydrophobic, pi-pi, or cation-pi interactions with nonpolar amino acid residues, enhancing binding affinity and contributing to isoform selectivity.
Conformational Analysis and Molecular Dynamics Studies of Derivatives
The conformational freedom of this compound is significantly influenced by the bulky substituents on the glycine (B1666218) nitrogen. Rotation around the N-Cα, N-S, and Cα-C bonds is expected to be sterically hindered, leading to a more restricted set of preferred conformations compared to simpler amino acids. This conformational preorganization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
While specific molecular dynamics studies on this exact compound are not widely published, research on related N-substituted amino acids provides valuable insights. The incorporation of groups on the backbone nitrogen, such as in N-aminopeptides or peptoids, is known to restrict the accessible Ramachandran space and can stabilize specific secondary structures like β-turns or polyproline II helices nih.govchemrxiv.org. Studies on (N-Benzyl-N-Nitrosoamino)azoles, for example, have used ¹H NMR spectroscopy to identify and quantify distinct E and Z isomers that arise from hindered rotation around the N-N bond, a phenomenon that could similarly occur around the N-S bond in sulfonamides researchgate.net.
Molecular docking studies on analogous inhibitors are frequently used to predict binding modes and rationalize SAR data. For sulfonamide-based carbonic anhydrase inhibitors, docking simulations consistently show the sulfonamide group binding to the catalytic zinc ion, while appended groups, analogous to the benzyl and phenyl rings, occupy adjacent hydrophobic and hydrophilic pockets, determining the selectivity for different CA isozymes nih.gov. Similarly, docking of COX-2 inhibitors reveals key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the active site nih.gov. These computational approaches are critical for understanding how the three-dimensional structure of these derivatives influences their biological activity and for guiding the design of new, more potent, and selective molecules.
Influence of Substituent Effects on Reactivity and Biological Interactions
The electronic and steric properties of substituents added to the benzyl or phenylsulfonyl rings can profoundly impact the reactivity and biological interactions of the entire molecule. Substituents can alter the acidity of the carboxylic acid, the nucleophilicity of the sulfonamide nitrogen, and the strength of non-covalent interactions with a target protein.
SAR studies on N-benzyl phenethylamines, which share the N-benzyl motif, have shown that substituents on the benzyl ring dramatically affect receptor affinity and functional activity at serotonin receptors. For instance, an N-(2-methoxy)benzyl group was found to significantly enhance 5-HT₂ₐ receptor activity compared to an unsubstituted benzyl group, highlighting the importance of electronic and steric effects at this position nih.gov.
In the context of antibacterial agents, studies on benzyl guanidine derivatives demonstrated that electron-withdrawing groups, such as trifluoromethyl (CF₃), on the benzyl ring lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria nih.govbath.ac.ukmdpi.com. The position of these substituents is also critical; for example, moving a trifluoromethyl group from the meta to the para position can significantly alter the activity profile nih.gov.
These findings suggest a clear pattern where the electronic nature and placement of substituents can be used to fine-tune the biological activity of a core scaffold. For this compound derivatives, one could hypothesize that:
Electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) on the phenylsulfonyl ring would increase the acidity of the sulfonamide N-H (if present) and could enhance interactions with positively charged residues or metal cofactors in an enzyme active site.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl ring could enhance cation-pi interactions with aromatic residues like tyrosine or tryptophan in a binding pocket.
Bulky substituents on either ring could provide steric hindrance to improve selectivity for a specific enzyme isoform or could be tailored to fit into a large hydrophobic pocket to increase binding affinity.
The following table summarizes observed substituent effects in related compound classes.
| Compound Series | Substituent & Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Benzyl Phenethylamines | 2-Methoxy on Benzyl Ring | Dramatically improved 5-HT₂ₐ receptor affinity and activity | nih.gov |
| Benzyl Guanidines | 3-[2-chloro-3-(trifluoromethyl)] on Benzyl Ring | Potent antibacterial activity (MIC = 0.5-1 µg/mL) | nih.gov |
| N-Sulfonylamino Acids | 4-Benzoylamino on Phenylsulfonyl Ring | Significantly increased Aldose Reductase inhibition | nih.gov |
| N-Benzyl Phenethylamines | Nonpolar groups (halogens, alkyl) at 4-position of phenethylamine ring | Increased 5-HT₂ₐ receptor affinity | nih.gov |
Applications As a Synthetic Intermediate and Probe Molecule
Utilization in Peptide and Peptidomimetic Synthesis
In the realm of peptide science, the modification of the peptide backbone is a key strategy to enhance biological activity, improve metabolic stability, and modulate conformational properties. N-substituted amino acids, such as [Benzyl(phenylsulfonyl)amino]acetic acid, are crucial building blocks in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides.
Research in this area has demonstrated the utility of N-sulfonylated amino acids in creating novel peptide analogs. For instance, the N-alkylation of arylsulfonylamino esters has been reported as a convenient method for the synthesis of N-methylamino acids, which are important components of many biologically active peptides. While direct studies detailing the specific incorporation of this compound are not extensively documented in publicly available literature, the principles guiding the use of N-sulfonylated and N-benzylated amino acids strongly suggest its potential as a valuable monomer in the construction of peptidomimetics with tailored properties.
Table 1: Potential Applications of this compound in Peptidomimetic Design
| Application | Rationale | Potential Outcome |
|---|---|---|
| Induction of specific secondary structures | The bulky substituents can act as conformational constraints. | Stabilization of β-turns or other folded structures, leading to enhanced receptor binding. |
| Enhancement of proteolytic stability | The N-sulfonyl group is not a substrate for common proteases. | Increased in vivo half-life and improved pharmacokinetic profile of the peptidomimetic. |
| Modulation of receptor binding affinity | The benzyl (B1604629) and phenylsulfonyl groups can engage in specific interactions with receptor pockets. | Increased or altered binding affinity and selectivity for the target receptor. |
Role in the Construction of Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic systems. The carboxylic acid functionality can participate in cyclization reactions, while the nitrogen atom, after potential modification of its substituents, can be incorporated into a heterocyclic ring.
Although specific examples of the direct conversion of this compound into heterocyclic systems are not prominently featured in the available scientific literature, the general reactivity of N-acylamino acids and sulfonamides in cyclization reactions is well-established. For instance, derivatives of N-substituted glycine (B1666218) can undergo intramolecular condensation or participate in multicomponent reactions to form a variety of nitrogen-containing heterocycles.
The phenylsulfonyl group can act as a leaving group under certain conditions or can be retained in the final heterocyclic structure, where it may contribute to the biological activity of the molecule. The benzyl group can also be retained or cleaved during the synthetic sequence, offering further opportunities for diversification. The potential for this compound to serve as a scaffold for heterocycle synthesis is an area ripe for further exploration.
Employment as a Chemical Probe for Biochemical Pathway Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to investigate their function and role in biochemical pathways. The development of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to incorporate reporter tags or reactive groups for target identification.
While there is no direct evidence in the reviewed literature of this compound being used as a chemical probe, its structural components suggest its potential in this application. N-substituted glycine derivatives, in general, are being explored for their interactions with biological macromolecules. The benzyl and phenylsulfonyl groups can provide specific hydrophobic and electronic interactions with the binding sites of target proteins.
For example, a molecule based on the this compound scaffold could be designed to inhibit a specific enzyme. The carboxylic acid could mimic the substrate's binding motif, while the benzyl and phenylsulfonyl groups could occupy adjacent hydrophobic pockets in the enzyme's active site. By attaching a fluorescent dye or a biotin tag to the molecule, researchers could then visualize the location of the enzyme within a cell or isolate it for further study. The development of such probes would be a valuable contribution to the field of chemical biology.
Application in High-Throughput Screening Library Synthesis
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. The synthesis of large and diverse chemical libraries is essential for the success of HTS campaigns.
The structure of this compound is well-suited for its use as a building block in the combinatorial synthesis of compound libraries. The core glycine structure allows for the attachment of various side chains and functional groups, while the benzyl and phenylsulfonyl moieties provide a constant scaffold that can be systematically modified.
For instance, libraries of N-benzyl sulfonamides derived from an indole core have been synthesized and screened for their activity against pancreatic cancer cell lines. Similarly, combinatorial libraries of oligo N-substituted glycines have been successfully used to identify blockers of specific ion channels. These examples highlight the utility of scaffolds similar to this compound in generating focused libraries for drug discovery.
Table 2: Example of a Hypothetical Library Synthesis Based on the this compound Scaffold
| Scaffold | Diversity Element 1 (R1) | Diversity Element 2 (R2) | Resulting Library | Potential Application |
|---|---|---|---|---|
| This compound | Amide formation at the carboxylic acid with a variety of amines. | Modification of the phenyl ring of the phenylsulfonyl group. | A library of N-benzyl-N-(substituted-phenylsulfonyl)glycinamides. | Screening for inhibitors of a specific protease or protein-protein interaction. |
The ease of synthesis and the ability to introduce multiple points of diversity make this compound and related compounds valuable starting materials for the construction of libraries for HTS, ultimately accelerating the discovery of new therapeutic agents.
Mechanistic Investigations of Biological Interactions
Elucidation of Enzyme Inhibition Mechanisms
Research into the N-(phenylsulfonyl)glycine class of molecules has identified them as potent enzyme inhibitors. A key target for this class is aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. Analogues such as N-(phenylsulfonyl)-N-phenylglycines have been shown to inhibit this enzyme. nih.gov
Enzyme kinetic evaluations demonstrate that these compounds act as inhibitors, and the mechanism of inhibition is consistent among different derivatives within this class. nih.gov For instance, studies on the 4-benzoylamino analogues of N-(phenylsulfonyl)glycine and N-(phenylsulfonyl)-N-phenylglycine confirm that they inhibit aldose reductase through the same mechanism, although their potencies differ. nih.gov This suggests that the core N-(phenylsulfonyl)amino acid structure is responsible for the fundamental inhibitory action, while substitutions on the nitrogen or phenyl ring modulate the affinity for the enzyme's binding site. nih.gov
Another potential mechanism for related structures involves the targeted modification of proteins. Chemoproteomic studies have utilized N-(cyanomethyl)-N-(phenylsulfonyl)amides to achieve site-specific acylation of lysine (B10760008) residues on a wide range of proteins. nih.gov This process acts as a post-translational modification that can alter protein function. nih.govnih.gov This suggests that compounds containing the N-(phenylsulfonyl)amide group could potentially act by covalently modifying and thereby controlling the function of target proteins. nih.gov
Identification of Specific Biological Targets and Receptor Interactions
The primary and most well-documented biological target for the N-(phenylsulfonyl)glycine scaffold is aldose reductase (ALR2). nih.gov Structure-activity relationship studies have shown that substituting the nitrogen atom of N-(phenylsulfonyl)glycine with a phenyl group enhances inhibitory activity against rat lens aldose reductase, implying that an N-benzyl substitution, as seen in [Benzyl(phenylsulfonyl)amino]acetic acid, would also influence binding affinity. nih.gov
The table below summarizes the inhibitory activities of representative N-(phenylsulfonyl)glycine analogues against their primary target, aldose reductase.
| Compound Analogue | Target | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| N-(4-Benzoylaminophenylsulfonyl)glycine | Rat Lens Aldose Reductase | 0.45 µM | nih.gov |
| N-(4-Benzoylaminophenylsulfonyl)-N-phenylglycine | Rat Lens Aldose Reductase | 0.14 µM | nih.gov |
Biochemical Pathways Modulated by this compound and its Derivatives
Based on its potent inhibition of aldose reductase, the most direct biochemical pathway modulated by this class of compounds is the polyol pathway . This pathway involves the two-step reduction of glucose to fructose. By inhibiting aldose reductase, the first enzyme in this pathway, N-(phenylsulfonyl)glycine derivatives decrease the accumulation of sorbitol.
Furthermore, the demonstrated ability of related N-(phenylsulfonyl)amides to acylate lysine residues suggests a broader impact on cellular metabolism. nih.govnih.gov Lysine acylation is a post-translational modification that regulates numerous proteins and pathways. nih.gov Term enrichment analysis of proteins targeted by these acylating agents revealed an overrepresentation of pathways including:
Translation nih.gov
Carbon metabolism nih.gov
Peptide biosynthetic and metabolic processes nih.gov
Amino acid biosynthesis nih.gov
Ubiquitination and SUMOylation are other post-translational modifications that regulate key enzymes in glucose, lipid, and amino acid metabolism, and dysregulation of these pathways is common in various diseases. frontiersin.org While not directly demonstrated for this compound, the ability of related compounds to induce targeted protein modifications suggests a potential mechanism for crosstalk with these fundamental metabolic control systems. nih.govfrontiersin.org
Molecular-Level Insights into Ligand-Target Recognition
Molecular docking and structure-activity relationship studies of related compounds provide valuable insights into how this compound might interact with its targets.
For aldose reductase inhibitors, the N-substituent on the glycine (B1666218) is a key determinant of binding affinity. The observation that N-phenyl substitution enhances inhibitory potency compared to the unsubstituted N-(phenylsulfonyl)glycine suggests that the N-benzyl group of this compound would likely occupy a specific pocket within the enzyme's active site, contributing to tighter binding. nih.gov While the precise interactions differ, this indicates that the N-substituent does not simply act as bulk but actively participates in ligand-target recognition. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Application of Mass Spectrometry for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of [Benzyl(phenylsulfonyl)amino]acetic acid and its derivatives through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized analogs.
In the analysis of derivatives, such as the ethyl ester of N-benzylglycine, gas chromatography-mass spectrometry (GC-MS) can be employed. The electron ionization (EI) mass spectrum of such a derivative would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. For instance, the fragmentation of N-Benzylglycine ethyl ester would likely involve the loss of the ethoxy group from the ester, cleavage of the benzyl (B1604629) group, or other signature bond breakages that help confirm the structure. nih.gov
For more complex derivatives, such as peptides incorporating a glycine (B1666218) backbone, modern MS techniques are essential. For example, in a recent study, N-terminal glycine peptides were selectively labeled and then characterized using HRMS to confirm the successful modification. nih.gov This demonstrates the capability of MS to verify the structure of highly complex molecules derived from a glycine scaffold. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide sequence and modification information, which is invaluable for structural confirmation.
Table 1: Representative Mass Spectrometry Applications for Glycine Derivatives
| Technique | Application | Type of Information Obtained | Reference |
|---|---|---|---|
| GC-MS | Analysis of volatile derivatives (e.g., esters) | Molecular weight, fragmentation patterns | nih.gov |
| ESI-HRMS | Characterization of complex peptide derivatives | Precise molecular weight, elemental composition | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure verification and purity assessment.
For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the protons of the benzyl group, the phenylsulfonyl group, and the glycine backbone. The chemical shifts and coupling constants of the methylene (B1212753) protons in the glycine and benzyl fragments are particularly diagnostic.
Advanced NMR experiments are used to probe the three-dimensional structure and dynamics. For instance, temperature-dependent NMR studies on complex glycoconjugates of N-(2-aminoethyl)glycine have been used to study the presence of cis and trans rotamers around amide bonds. beilstein-journals.org By monitoring the coalescence of NMR signals as the temperature is increased, researchers can calculate the energy barriers for bond rotation, providing deep insight into the molecule's conformational dynamics. beilstein-journals.org
In the solid state, techniques like Cross-Polarization/Magic-Angle-Spinning (CP/MAS) NMR are employed. Solid-state ¹³C and ¹⁵N NMR can distinguish between different polymorphic forms of glycine derivatives by identifying variations in isotropic chemical shifts, which are sensitive to the local crystalline environment. nsf.govnih.gov Variable temperature solid-state NMR experiments have also been used to study molecular motion, such as the random hopping of the –NH₃⁺ group in crystalline α-glycine, by measuring spin-lattice relaxation times (T₁ and T₁ρ). nsf.gov
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are the gold standard for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this class of non-volatile compounds.
A typical purity assessment would involve a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the phenyl and benzyl groups contain strong chromophores. The purity is determined by integrating the area of the main peak relative to the total area of all observed peaks.
For analyzing amino acids and their derivatives, pre-column or post-column derivatization is often employed to enhance detection sensitivity and chromatographic resolution. butterworth-labs.co.uk Reagents such as dansyl chloride, o-phthaldialdehyde (OPA), or dimethylamino-azobenzenesulfonyl chloride (DABS-CL) react with the amino group to produce highly fluorescent or UV-active derivatives that can be detected at very low concentrations. nih.govnih.gov Such methods are invaluable for quantifying impurities or monitoring the consumption of a starting material and the formation of a product in real-time. bevital.nowho.int
Table 2: Common Chromatographic Methods for N-Sulfonylated Amino Acid Analysis
| Method | Purpose | Common Derivatizing Agent | Detection Method | Reference |
|---|---|---|---|---|
| Reverse-Phase HPLC | Purity Assessment, Reaction Monitoring | None (direct detection) | UV | N/A |
| Reverse-Phase HPLC | Trace Analysis, Quantification | Dansyl Chloride, DABS-CL | UV, Fluorescence | nih.govnih.gov |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. who.int For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can unambiguously determine bond lengths, bond angles, and the precise conformation of the molecule.
This technique is particularly powerful for understanding intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. Studies on various N-alkylated glycine derivatives have revealed detailed information about their solid-state structures. nih.gov For example, analyses have shown how N-alkylglycinium cations and chloride or nitrate (B79036) anions self-assemble into complex hydrogen-bonded networks, forming dimers, chains, or 3D networks depending on the specific derivative. nih.gov
The data obtained from X-ray crystallography, including space group and unit cell dimensions, provides an absolute reference for the molecule's structure. This information is crucial for validating computational models and for understanding structure-property relationships in the solid state. nih.gov
Computational and Theoretical Studies
Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions
To explore the potential of [Benzyl(phenylsulfonyl)amino]acetic acid as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
Molecular Docking Molecular docking involves predicting the preferred orientation of a ligand when bound to a target protein. frontiersin.org The process calculates the binding affinity, or scoring function, which estimates the strength of the interaction. For this compound, this would involve docking the molecule into the active site of a relevant enzyme or receptor. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. osti.gov For example, the carboxylic acid group could act as a hydrogen bond donor or acceptor, the phenylsulfonyl group could engage in pi-stacking or further hydrogen bonding, and the benzyl (B1604629) group could form hydrophobic interactions. Studies on similar sulfonyl-α-L-amino acid derivatives have used docking to predict binding geometries and correlate them with observed biological activity. ekb.eg
Table 2: Illustrative Data from a Molecular Docking and MD Simulation Study
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Docking Score | Estimated binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's binding site forming significant bonds with the ligand. | Arg120 (H-bond), Phe265 (pi-stacking), Leu89 (hydrophobic) |
| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions during MD simulation, indicating stability. | 1.5 Å (suggesting a stable binding pose) |
| Interaction Energy | Average energy of interaction between ligand and protein over the course of the MD simulation. | -50 kcal/mol |
Note: The findings are hypothetical and serve to illustrate the type of data generated from such studies, drawing parallels from general molecular docking and dynamics simulation reports. frontiersin.orgescholarship.org
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are highly effective in predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, one can forecast how the molecule will behave in different chemical environments.
The distribution of the HOMO and LUMO across the molecular structure is a primary indicator of reactivity. For electrophilic reactions, the reaction is most likely to occur at the site of the highest HOMO density. Conversely, for nucleophilic reactions, the site with the highest LUMO density is the most probable point of attack. The calculated electrostatic potential (ESP) map complements this by showing regions of negative potential (electron-rich), which are attractive to electrophiles, and regions of positive potential (electron-poor), attractive to nucleophiles.
For this compound, one might predict that the oxygen atoms of the carboxyl and sulfonyl groups are likely sites for electrophilic attack, while the acidic proton of the carboxylic acid is a primary site for deprotonation by a base. Computational models can also be used to calculate the energies of potential transition states for various reaction pathways, allowing for the prediction of the most favorable reaction product and the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction.
De Novo Design Approaches Based on this compound Scaffold
The molecular structure of this compound can serve as a scaffold or starting point for de novo drug design. nih.gov This computational approach involves designing novel molecules with desired biological activities from the ground up. The existing scaffold provides a core structure that is known to have some desirable properties, which can then be systematically modified to enhance activity or selectivity.
Using the this compound scaffold, computational chemists can explore a virtual library of derivatives. This is achieved by adding or substituting various functional groups at different positions on the benzyl or phenyl rings. For example, one could computationally assess the effect of adding electron-withdrawing or electron-donating groups to the aromatic rings to modulate the electronic properties and binding interactions. Similarly, the linker between the nitrogen and the benzyl group could be altered to change the flexibility and conformational preferences of the molecule.
These virtual compounds can then be rapidly screened using molecular docking against a protein target. The most promising candidates can be further analyzed using MD simulations and quantum chemical calculations to refine their structures and predict their properties before any resource-intensive chemical synthesis is undertaken. This iterative process of computational design, scoring, and refinement significantly accelerates the discovery of new lead compounds. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
Emerging strategies focus on:
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Future methodologies may involve developing novel transition-metal catalysts (e.g., palladium, rhodium, iridium) to directly couple benzyl (B1604629) or phenylsulfonyl moieties to a glycine (B1666218) backbone, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting the synthesis of [Benzyl(phenylsulfonyl)amino]acetic acid derivatives to flow systems could lead to higher purity products and reduced production times. A recent study detailed a novel synthetic strategy for N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one, a precursor for alkaloid analogs, highlighting innovative steps in heterocycle synthesis that could be adapted. researchgate.net
Greener Synthetic Routes: There is a growing emphasis on developing sustainable chemical processes. Research is exploring the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids), reducing the use of hazardous reagents, and designing syntheses with higher atom economy. rsc.org For instance, improved methods for preparing N-substituted-phenyl glycine, an intermediate, utilize readily available materials and involve simple unit operations suitable for large-scale industrial production. google.com
A summary of synthetic approaches for related compounds that could inform future methodologies is presented below.
| Starting Material | Reagents | Product | Key Advantage |
| Substituted-aniline | Glyoxylic acid, Palladium-carbon/hydrogen | N-substituted-phenyl glycine | Uses cheap, readily available raw materials; suitable for large-scale production. google.com |
| (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine | Ni(NO₃)₂·6NH₃ | Ni(II) complex of the Schiff base | Decreased environmental impact through optimized starting material ratios. rsc.org |
| Sodium salt of benzene (B151609) sulfonyl chloride | Dibromo propane, benzylamine, (S)-epichlorohydrin | N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one | Robust and stereoselective pathway for producing a crucial intermediate for alkaloid analogs. researchgate.net |
Exploration of New Biological Target Classes
While initial research has identified certain biological activities for compounds related to this compound, the vast landscape of biological targets remains largely unexplored for this specific scaffold. Future research will likely pivot towards screening this compound and its derivatives against new and diverse target classes implicated in a wide range of diseases.
Potential areas of exploration include:
Metabolic Diseases: Phenylsulfonyl acetic acid derivatives have already shown promise as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govresearchgate.net Future work could expand to other metabolic targets, such as enzymes and receptors involved in obesity, dyslipidemia, and non-alcoholic fatty liver disease.
Neurodegenerative Diseases: The blood-brain barrier permeability of benzenesulfonamide (B165840) derivatives makes them candidates for central nervous system (CNS) targets. Research has shown that related structures can act as cholinesterase inhibitors or anticonvulsants by targeting carbonic anhydrase isoforms. nih.govnih.gov Screening against targets implicated in Alzheimer's disease (e.g., beta-secretase), Parkinson's disease (e.g., LRRK2), and other neurological disorders is a logical next step.
Infectious Diseases: The structural motifs present in this compound are found in various antimicrobial and antiviral agents. For example, benzenesulfonamide-containing phenylalanine derivatives have been identified as novel HIV-1 capsid inhibitors. nih.gov Systematic screening against a panel of bacterial, viral, fungal, and parasitic targets could uncover new therapeutic leads for infectious diseases.
Oncology: The functionalization of drug candidates with amino acid moieties can enhance their delivery to target tissues and reduce toxicity. mdpi.com Given the prevalence of sulfonamide-containing drugs in oncology, exploring the anticancer potential of this compound derivatives against various cancer cell lines and specific oncogenic targets (e.g., kinases, protein-protein interactions) is a promising avenue.
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Phenylsulfonyl acetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) | Type 2 Diabetes | nih.govresearchgate.net |
| Benzenesulfonamide derivatives | Carbonic Anhydrase (CA) II & VII | Epilepsy (Anticonvulsant) | nih.gov |
| Benzenesulfonamide-phenylalanine derivatives | HIV-1 Capsid (CA) | HIV/AIDS | nih.gov |
| N-substituted acetamide (B32628) derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | nih.gov |
| Benzyl C-region analogs | Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain (Antagonist) | nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound core, modern drug discovery workflows are essential. The integration of high-throughput screening (HTS) and combinatorial chemistry is a powerful strategy to accelerate the identification of new lead compounds.
Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds (a "library"). amazonaws.com Using the this compound scaffold as a template, diverse building blocks can be systematically introduced at the benzyl, phenylsulfonyl, and carboxylic acid positions. This can be achieved through techniques like solid-phase synthesis, where molecules are built upon a resin support, simplifying purification and automation. researchgate.netcrsubscription.com
High-Throughput Screening (HTS): Once a combinatorial library is generated, HTS enables the rapid testing of thousands of compounds against a specific biological target. nih.gov Robotic automation and miniaturized assays (e.g., in 384- or 1536-well plates) allow for the efficient identification of "hits"—compounds that exhibit activity in the assay. These hits can then be selected for further validation and optimization. For instance, an HTS platform based on fluorescence polarization was successfully used to screen 16,000 compounds to identify inhibitors of glycosyltransferases. nih.gov
This integrated approach allows researchers to quickly establish structure-activity relationships (SAR), identifying which chemical modifications enhance potency and selectivity for a given target. researchgate.net
Advanced Computational Modeling and Artificial Intelligence in Design
Molecular Docking and Dynamics: Computer-assisted drug design (CADD) uses techniques like molecular docking to predict how a molecule like this compound might bind to the three-dimensional structure of a protein target. mdpi.com Molecular dynamics (MD) simulations can then be used to model the stability and dynamics of this interaction over time, providing insights into the binding affinity. mdpi.com
Generative AI for De Novo Design: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.edu By training these models on vast datasets of known chemical structures and their biological activities, they can generate novel derivatives of this compound that are optimized for specific properties, such as high potency against a target, low predicted toxicity, and favorable pharmacokinetic profiles. aragen.com These AI-driven platforms can significantly accelerate the journey from a starting scaffold to a viable drug candidate. aragen.com
Predictive ADMET Modeling: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational models can now predict these properties with increasing accuracy based solely on a molecule's structure. By applying these models early in the design phase, researchers can prioritize this compound derivatives that are more likely to have drug-like characteristics, saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Benzyl(phenylsulfonyl)amino]acetic acid, and how can purity be optimized?
- Methodology : A common approach involves sulfonylation of benzylamine derivatives followed by coupling with acetic acid precursors. For example, sulfonyl chloride intermediates can react with benzylamine under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide moiety, which is then alkylated with bromoacetic acid derivatives. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize unreacted starting materials .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~10 ppm, broad), and the acetic acid methylene group (δ ~3.8–4.2 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- First Aid Measures :
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Rinse with water for ≥15 minutes and seek medical attention .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential dust/aerosol formation .
Advanced Research Questions
Q. How do catalytic systems (e.g., cerium phosphate vs. sulfuric acid) influence the reaction efficiency of sulfonamide-based syntheses?
- Experimental Design : Compare yields and reaction rates using ammonium cerium phosphate (a recyclable catalyst) vs. traditional H₂SO₄ in benzylation reactions. Use a uniform experimental design to optimize variables like acid/alcohol molar ratio (1:1–1:5) and catalyst loading (1–5 wt%) .
- Data Analysis : Apply response surface methodology (RSM) to identify interactions between variables. For example, cerium phosphate may reduce side reactions (e.g., ester hydrolysis) compared to H₂SO₄, improving selectivity .
Q. What analytical strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Case Study : If conflicting reports exist on enzyme inhibition (e.g., carbonic anhydrase), perform dose-response assays under standardized conditions (pH 7.4, 25°C). Use LC-MS/MS to verify compound stability during assays .
- Structural Insights : Compare binding modes via molecular docking (e.g., AutoDock Vina) to assess how substituents (e.g., phenyl vs. fluorophenyl groups) affect target interactions .
Q. How can structural analogs (e.g., fluorinated or methanesulfonyl variants) enhance the physicochemical properties of this compound?
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -F) to the phenyl ring via electrophilic substitution. For example, fluorination at the meta position increases metabolic stability .
- Property Analysis : Measure solubility (shake-flask method) and logP (HPLC-based) to evaluate hydrophilicity changes. Fluorinated analogs may exhibit improved membrane permeability .
Q. What are the major byproducts in this compound synthesis, and how can they be mitigated?
- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect sulfone derivatives or esterified side products. For example, overalkylation may produce bis-sulfonamides .
- Mitigation Strategies : Optimize reaction time and temperature. For instance, lower temperatures (0–5°C) reduce nucleophilic substitution byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
